2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol
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Overview
Description
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol is an organic compound with the molecular formula C11H15F2NO It is characterized by the presence of a difluorophenyl group attached to a butanol backbone through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3,4-difluorobenzylamine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-2-one.
Reduction: Formation of 2-{[(3,4-Difluorophenyl)methyl]amino}butane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 3,4-Difluoroaniline
- 2-{[(3,4-Difluorophenyl)methyl]amino}ethanol
Uniqueness
2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol is unique due to its specific combination of a difluorophenyl group and a butanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15F2NO |
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Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-2-9(7-15)14-6-8-3-4-10(12)11(13)5-8/h3-5,9,14-15H,2,6-7H2,1H3 |
InChI Key |
NMEXSZJAMMLKIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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